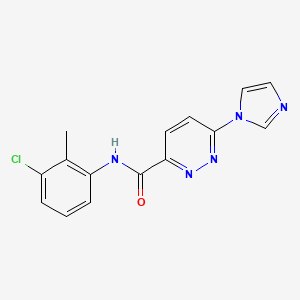

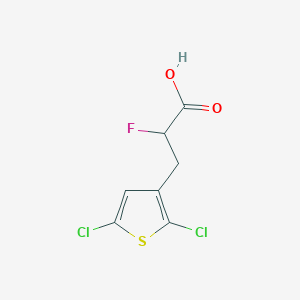

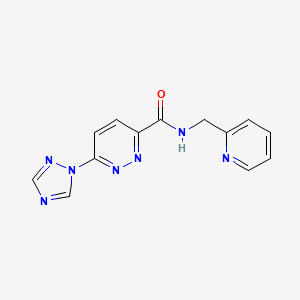

N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has been investigated for its potential use in cancer immunotherapy due to its ability to modulate the immune system.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds structurally related to N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide demonstrate significant antitumor activity. For instance, analogs with specific substitutions have been screened for their effectiveness against murine tumors, showcasing good activity against various leukemia and sarcoma models. These compounds undergo metabolic activation to form metabolites, suggesting a mechanism for their antitumor effects. The pharmacokinetics of such compounds reveal rapid absorption and elimination in mice, which is critical for their potential therapeutic use (Stevens et al., 1987).

Cytotoxicity

Synthetic derivatives related to this chemical scaffold have been explored for their cytotoxic effects against cancer cell lines. Such studies are crucial for identifying new therapeutic agents capable of inhibiting cancer cell growth. A study on new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives demonstrated in vitro cytotoxic activity, indicating the potential of these compounds in cancer treatment strategies (Hassan et al., 2014).

Modification to Reduce Metabolism

Further research into structurally similar compounds has focused on reducing metabolism mediated by aldehyde oxidase (AO), a significant challenge in drug development. By modifying the imidazo[1,2-a]pyrimidine core, scientists aim to enhance the stability and bioavailability of these compounds, potentially improving their therapeutic efficacy (Linton et al., 2011).

Antihypertensive Effects

The search for nonpeptide angiotensin II receptor antagonists has led to the development of N-(biphenylylmethyl)imidazoles, a series showing potent oral antihypertensive effects. These findings underscore the versatility of this chemical framework in creating new therapeutic agents for hypertension management (Carini et al., 1991).

Antimicrobial Activity

The antimicrobial potential of novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives has been investigated, with some compounds displaying significant activity against various bacterial and fungal strains. Such research highlights the potential of these compounds in addressing the growing issue of antimicrobial resistance (Othman et al., 2020).

properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-6-imidazol-1-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5O/c1-10-11(16)3-2-4-12(10)18-15(22)13-5-6-14(20-19-13)21-8-7-17-9-21/h2-9H,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCRTIOYLCXQEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=NN=C(C=C2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-Dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid](/img/structure/B2727304.png)

![[4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate](/img/structure/B2727307.png)

![2-[(1-Cyclohexylethyl)amino]ethan-1-ol](/img/structure/B2727312.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]but-2-enamide](/img/structure/B2727316.png)

![5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2727320.png)

![2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2727327.png)